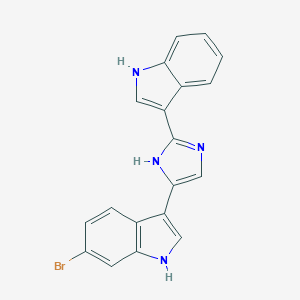
Diazodimedon
Übersicht
Beschreibung
Diazodimedone, also known as 2-Diazo-5,5-dimethyl-1,3-cyclohexanedione, is a diazo compound with the molecular formula C8H10N2O2. It is characterized by the presence of a diazo group (-N=N-) attached to a cyclohexanedione ring. This compound is notable for its reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical transformations .
Wissenschaftliche Forschungsanwendungen
Diazodimedone has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of nitrogen-containing heterocycles and other complex organic molecules.
Medicinal Chemistry: Diazodimedone derivatives are explored for their potential biological activities and therapeutic applications.
Material Science: The compound is used in the development of novel materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diazodimedone can be synthesized through diazo transfer reactions involving 1,3-dicarbonyl compounds and tosyl azide. The reaction typically involves the use of tosyl azide as the diazo transfer reagent, followed by chromatographic purification on silica gel or alumina . Another method involves the decomposition of diazomethane in the presence of diketones .
Industrial Production Methods: While specific industrial production methods for diazodimedone are not extensively documented, the general approach involves large-scale diazo transfer reactions with appropriate safety measures due to the potential hazards associated with diazo compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Diazodimedone undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It participates in 1,3-dipolar cycloaddition reactions with thioketones, leading to the formation of thiocarbonyl ylides and subsequent 1,3-oxathioles.
Carbene Insertion Reactions: The decomposition of diazodimedone in the presence of rhodium(II) acetate generates diketocarbene, which can insert into C-H bonds of aromatic compounds.
Common Reagents and Conditions:
Rhodium(II) Acetate: Used as a catalyst for carbene generation and insertion reactions.
Thioketones: React with diazodimedone in cycloaddition reactions to form heterocyclic compounds.
Major Products Formed:
1,3-Oxathioles: Formed from the cycloaddition of diazodimedone with thioketones.
Phenylcyclohexanedione Derivatives: Formed from the insertion of diketocarbene into aromatic compounds.
Wirkmechanismus
The mechanism of action of diazodimedone involves the generation of reactive intermediates such as carbenes and ylides. These intermediates can undergo various transformations, including cycloaddition and insertion reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Diazodimedone can be compared with other diazodicarbonyl compounds such as diazoacetylacetone and dimethyl diazomalonate. While all these compounds share the diazo group and dicarbonyl structure, diazodimedone is unique in its reactivity and the types of products it forms . For example:
Diazoacetylacetone: More reactive in cycloaddition reactions compared to diazodimedone.
Dimethyl Diazomalonate: Undergoes competitive 1,3-electrocyclization to form thiiranes and alkenes.
Conclusion
Diazodimedone is a versatile and reactive compound with significant applications in organic synthesis, medicinal chemistry, and material science. Its unique reactivity and ability to form diverse products make it a valuable reagent in various chemical transformations.
Eigenschaften
IUPAC Name |
2-diazo-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-8(2)3-5(11)7(10-9)6(12)4-8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOYBIUAWCVPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=[N+]=[N-])C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326565 | |
| Record name | Diazodimedone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807-68-7 | |
| Record name | Diazodimedone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B167266.png)







